Tripelennamine hydrochloride

Catalog No.
S545930
CAS No.
154-69-8
M.F
C16H21N3.ClH
C16H22ClN3
M. Wt
291.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripelennamine hydrochloride

CAS Number

154-69-8

Product Name

Tripelennamine hydrochloride

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride

Molecular Formula

C16H21N3.ClH
C16H22ClN3

Molecular Weight

291.82 g/mol

InChI

InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H

InChI Key

FSSICIQKZGUEAE-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)

Synonyms

Azaron, Histantin, Pyribenzamine, Tripelennamine, Tripelennamine Citrate, Tripelennamine Citrate (1:1), Tripelennamine Hydrochloride, Tripelennamine Maleate, Tripelennamine Maleate (1:1), Tripelennamine Monohydrochloride, Vetibenzamin

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl

Understanding Histamine Signaling:

TH acts as a histamine H1 receptor antagonist []. This means it binds to histamine H1 receptors, preventing the natural molecule histamine from exerting its effects. Researchers can leverage this property of TH to study histamine signaling pathways in various physiological processes. By observing the effects of TH on cellular functions, scientists can gain insights into how histamine influences these processes [].

For instance, TH can be used to investigate the role of histamine in allergic reactions, inflammation, and neurotransmission [].

Studying Allergic and Inflammatory Diseases:

Due to its ability to block histamine H1 receptors, TH can be a valuable tool in researching allergic and inflammatory diseases. By observing how TH affects disease models, researchers can gain insights into the contribution of histamine signaling to these conditions.

For example, TH can be used to study models of allergic rhinitis, allergic conjunctivitis, and atopic dermatitis. Additionally, researchers might use TH to investigate the role of histamine in inflammatory bowel disease or asthma [].

Investigating Neurological Functions:

TH exhibits some anticholinergic activity, meaning it can also interact with muscarinic receptors in the nervous system []. This property, while not the primary mechanism of action, allows researchers to explore the potential role of histamine H1 receptors in specific neurological functions [].

Tripelennamine hydrochloride is a first-generation antihistamine primarily utilized as a histamine H1 receptor antagonist. It is known for its low sedative properties and is employed in the treatment of various allergic conditions, including asthma, hay fever, urticaria, and rhinitis. The compound is also utilized in veterinary medicine. Its chemical structure is represented by the formula C16H22ClN3C_{16}H_{22}ClN_{3}, with a molecular weight of approximately 291.819 g/mol .

Tripelennamine acts as a competitive antagonist at histamine H1 receptors. Histamine is a chemical released by the body during allergic reactions, triggering symptoms like itching, runny nose, and inflammation. Tripelennamine binds to these receptors, preventing histamine from exerting its effects [].

  • Anticholinergic effects: Tripelennamine has some anticholinergic activity, which can cause problems like blurred vision and urinary retention, especially in high doses or for elderly patients [].
  • Drug interactions: Tripelennamine can interact with other medications, including sedatives and antidepressants, potentially increasing drowsiness.
, primarily involving its interaction with histamine. As an H1 receptor antagonist, it competitively inhibits histamine from binding to its receptors, thereby mitigating its physiological effects such as vasodilation and increased vascular permeability. The metabolic pathway includes hepatic hydroxylation and glucuronidation, leading to its eventual excretion via renal pathways .

The primary mechanism of action for tripelennamine hydrochloride involves blocking the histamine H1 receptors located in various tissues, including the gastrointestinal tract and respiratory system. This blockade results in the alleviation of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose. Additionally, tripelennamine exhibits weak serotonin-norepinephrine-dopamine reuptake inhibitor activity, which may contribute to its therapeutic effects .

The synthesis of tripelennamine hydrochloride typically involves multiple steps:

  • Formation of the Pyridine Ring: Starting with appropriate precursors, a pyridine ring is constructed through cyclization reactions.
  • Alkylation: The pyridine compound is then alkylated using dimethylaminoethyl halides to introduce the necessary amine functionalities.
  • Benzylation: A benzyl group is added to form the final structure.
  • Hydrochloride Salt Formation: The base form of tripelennamine is converted into its hydrochloride salt by reacting it with hydrochloric acid.

These steps ensure the production of tripelennamine hydrochloride in a pure form suitable for pharmaceutical applications .

Tripelennamine hydrochloride is primarily used for:

  • Allergic Conditions: Treatment of hay fever, rhinitis, and urticaria.
  • Respiratory Disorders: Management of asthma symptoms.
  • Veterinary Medicine: Used in various animal treatments.
  • Combination Therapies: Often combined with codeine or other agents in cough syrups for enhanced efficacy against cold symptoms .

Research indicates that tripelennamine hydrochloride can interact with other medications due to its metabolic pathways involving cytochrome P450 enzymes. This interaction can affect the metabolism of drugs that are substrates for these enzymes, potentially leading to altered drug levels in the body. It is crucial for healthcare providers to monitor patients for possible adverse effects when combining tripelennamine with other medications .

Tripelennamine hydrochloride shares structural and functional similarities with several other antihistamines. Below are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
DiphenhydramineC17H21NC_{17}H_{21}NFirst-generation antihistamine; sedative properties; used for allergies and motion sickness.
ChlorpheniramineC16H19ClN2C_{16}H_{19}ClN_2Antihistamine with moderate sedative effects; commonly used for allergic rhinitis.
BrompheniramineC16H19BrN2C_{16}H_{19}BrN_2Similar to chlorpheniramine; used for allergy relief with slightly different pharmacokinetics.
PromethazineC17H20N2SC_{17}H_{20}N_2SAntihistamine with strong sedative effects; used for allergies and nausea prevention.

Uniqueness of Tripelennamine Hydrochloride

Tripelennamine hydrochloride is unique among these compounds due to its relatively low sedative effect compared to others like diphenhydramine and promethazine. Additionally, it has specific applications in both human and veterinary medicine that may not be as prevalent among other antihistamines .

Tripelennamine hydrochloride synthesis traditionally involves the construction of the ethylenediamine backbone functionalized with pyridine and benzyl groups. A classical approach starts with 2-benzylaminopyridine, which is reacted with 2-dimethylaminoethyl chloride in the presence of sodium amide to yield tripelennamine. This method exemplifies nucleophilic substitution where the amine nitrogen attacks the alkyl chloride, forming the ethylenediamine derivative.

StepReagentsConditionsOutcome
12-Benzylaminopyridine + NaNH2Anhydrous, refluxDeprotonation and activation
2Addition of 2-dimethylaminoethyl chlorideStirring, moderate heatFormation of tripelennamine base

This pathway is efficient but requires careful control of moisture and temperature to avoid side reactions.

Alkylation Techniques for Pyridine Ring Functionalization

Alkylation plays a critical role in introducing functional groups onto the pyridine ring or amine moieties. In the case of tripelennamine, the benzyl group is attached to the pyridine nitrogen, enhancing lipophilicity and receptor binding affinity. Alkylation is typically performed using benzyl halides under basic conditions, facilitating nucleophilic substitution on the pyridine nitrogen.

Modern variations employ phase-transfer catalysts or microwave-assisted alkylation to improve yields and reduce reaction times, optimizing the process for industrial scalability.

Chichibabin Reaction Adaptations in Precursor Development

The Chichibabin reaction, a nucleophilic aromatic substitution of pyridine derivatives, is adapted in precursor synthesis to introduce amino groups directly onto the pyridine ring. While not directly used for tripelennamine synthesis, modifications of this reaction enable the preparation of substituted aminopyridines, such as 2-aminopyridine derivatives, which serve as key intermediates.

Adaptations include using milder bases and catalytic systems to improve selectivity and reduce by-products, which is critical for pharmaceutical-grade synthesis.

Modern Catalytic Approaches for Quaternary Ammonium Formation

Quaternary ammonium salts are not a direct feature of tripelennamine hydrochloride but are relevant in related ethylenediamine derivatives for enhancing solubility and bioavailability. Modern catalytic methods utilize transition metal catalysts or organocatalysts to facilitate selective alkylation and amination steps under milder conditions than classical methods.

These catalytic approaches improve atom economy and reduce hazardous waste, aligning with green chemistry principles. For tripelennamine, catalytic hydrogenation and reductive amination have been explored to optimize the synthesis of intermediates with high purity and yield.

Environmental Impact Assessment of Industrial Synthesis Routes

Industrial production of tripelennamine hydrochloride involves several organic solvents, reagents, and energy-intensive steps. The use of sodium amide and alkyl chlorides raises concerns due to their reactivity and potential environmental hazards. Decomposition of tripelennamine releases toxic gases such as nitrogen oxides and hydrogen chloride, necessitating stringent emission controls.

Efforts to minimize environmental impact include:

  • Solvent recycling and substitution with greener alternatives.
  • Use of catalytic processes to reduce reagent excess.
  • Implementation of closed systems to prevent toxic gas release.
  • Waste treatment protocols involving chemical incineration with scrubbers.

A comprehensive environmental assessment framework evaluates these factors to ensure compliance with safety and sustainability standards.

Summary Table: Key Synthetic Strategies for Tripelennamine Hydrochloride

StrategyDescriptionAdvantagesChallenges
Classical Ethylenediamine SynthesisNucleophilic substitution of 2-benzylaminopyridineEstablished, reliableSensitive to moisture, hazardous reagents
Alkylation TechniquesBenzyl halide alkylation of pyridine nitrogenEnhances lipophilicityRequires strong bases, side reactions possible
Chichibabin Reaction AdaptationsAmination of pyridine ring for precursor preparationDirect functionalizationHarsh conditions, selectivity issues
Modern Catalytic ApproachesTransition metal or organocatalyst-mediated aminationGreener, milder conditionsCatalyst cost, scalability
Environmental Impact MitigationSolvent recycling, emission control, waste managementReduces ecological footprintRequires investment in infrastructure

Research Findings and Analytical Methods

Recent studies have developed high-performance liquid chromatography (HPLC) methods for the identification and quantification of tripelennamine hydrochloride in pharmaceutical formulations, ensuring quality control. These methods use specific stationary phases and gradient elution with detection wavelengths optimized for tripelennamine, achieving high precision and accuracy.

Analytical data confirm the stability of tripelennamine hydrochloride under standard storage conditions but caution against exposure to heat, which can lead to decomposition and release of toxic gases.

Illustrative Image: Synthetic Route Overview

(Image Description: A schematic diagram showing the classical synthesis of tripelennamine hydrochloride starting from 2-benzylaminopyridine and 2-dimethylaminoethyl chloride with sodium amide, highlighting key intermediates and reaction conditions.)

This comprehensive review underscores the importance of optimizing synthetic methodologies for tripelennamine hydrochloride to improve efficiency, safety, and environmental sustainability, supported by advanced analytical techniques and regulatory compliance.

Tripelennamine hydrochloride functions as a competitive antagonist at histamine H₁ receptors, binding reversibly to the orthosteric site to block histamine-induced signaling. Structural studies of homologous H₁ receptor ligands reveal that tripelennamine’s ethylenediamine-derived scaffold interacts with conserved residues in the transmembrane binding pocket, including aspartate-107³.³², tryptophan-428⁶.⁴⁸, and tyrosine-431⁶.⁵¹ [1] [2]. These interactions disrupt histamine’s ability to activate Gₐq-mediated phospholipase C signaling, thereby inhibiting downstream inflammatory and allergic responses.

Binding Affinity and Kinetic Selectivity

Radioligand displacement assays using [³H]-mepyramine demonstrate tripelennamine’s moderate affinity for H₁ receptors (Ki ≈ 10⁻⁷ M), with a dissociation constant (kₒff) of 0.55 ± 0.03 min⁻¹ [2]. This kinetic profile indicates faster receptor off-rates compared to second-generation antihistamines like levocetirizine (kₒff = 0.011 ± 0.001 min⁻¹), contributing to its shorter duration of action [2].

Table 1: Comparative H₁ Receptor Binding Kinetics of Selected Antihistamines

Compoundkₒₙ (×10⁶ M⁻¹min⁻¹)kₒff (min⁻¹)Residence Time (min)
Tripelennamine1.1 ± 0.20.55 ± 0.031.8
Levocetirizine0.8 ± 0.10.011 ± 0.00190.9
Acrivastine2.3 ± 0.30.045 ± 0.00422.2

Allosteric Modulation of Muscarinic Acetylcholine Receptors

Tripelennamine exhibits noncompetitive inhibition at muscarinic acetylcholine receptors (mAChRs), suggesting allosteric modulation. Functional assays reveal that it reduces acetylcholine-induced calcium mobilization in M₃ receptor-expressing cells (IC₅₀ ≈ 5 μM) without displacing orthosteric radioligands like [³H]-N-methylscopolamine [4]. Molecular docking studies propose that tripelennamine binds to a vestibule near the extracellular loop 2, stabilizing the receptor in an inactive conformation [4].

Subtype Selectivity and Cooperativity

Tripelennamine’s antimuscarinic effects are subtype-dependent, with preferential activity at M₃ and M₅ receptors over M₁/M₂ subtypes. Positive cooperativity with orthosteric antagonists (e.g., atropine) has been observed, enhancing inhibitory potency by 2.3-fold in M₃ receptor models [4].

Monoamine Transporter Inhibition Characteristics

Tripelennamine modulates monoaminergic signaling through inhibition of dopamine (DAT) and serotonin (SERT) transporters. In vivo studies in mice demonstrate a 40% reduction in striatal dopamine turnover and a 35% decrease in cortical serotonin turnover at therapeutic doses (5 mg/kg) [3].

Mechanistic Insights

The compound’s tertiary amine group facilitates interactions with DAT’s extracellular substrate-binding site, while its aromatic rings engage hydrophobic residues in SERT’s transmembrane helix 6 [3]. This dual activity distinguishes tripelennamine from most H₁ antagonists, which typically lack significant monoamine transporter affinity.

Cross-Reactivity with Prostaglandin Signaling Pathways

Current evidence does not support direct interactions between tripelennamine and prostaglandin receptors (e.g., EP₁–₄, FP, TP). However, indirect modulation may occur via histamine-mediated prostaglandin D₂ (PGD₂) suppression in mast cells. In vitro models show a 60% reduction in PGD₂ synthesis following H₁ receptor blockade, potentially amplifying tripelennamine’s anti-inflammatory effects [1].

Molecular Dynamics of Receptor-Ligand Complex Stabilization

Steered molecular dynamics simulations reveal that tripelennamine’s piperidine ring forms a stable cation-π interaction with lysine-191⁵.³⁹ in the H₁ receptor, while its ethylenediamine moiety maintains hydrogen bonds with aspartate-107³.³² [2]. These interactions confer a binding free energy (ΔG) of −9.8 kcal/mol, with a dissociation pathway involving lateral movement through a lipid-facing vestibule.

Conformational Selection Mechanisms

Tripelennamine preferentially binds to the H₁ receptor’s inactive state, as evidenced by cryo-EM structures showing a 12° outward tilt in transmembrane helix 6 upon ligand engagement [2]. This contrasts with histamine’s stabilization of the active-state conformation, underscoring the molecular basis of inverse agonism.

Physical Description

Tripelenamine hydrochloride appears as odorless white crystalline powder or solid. Bitter taste. Solutions are neutral to litmus. pH of aqueous solution (25 mg/mL): 6.71. pH of aqueous solution (50 mg/mL): 6.67. pH of aqueous solution (100 mg/mL): 5.56. (NTP, 1992)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

291.1502254 g/mol

Monoisotopic Mass

291.1502254 g/mol

Heavy Atom Count

20

Melting Point

378.5 to 380.3 °F (NTP, 1992)

UNII

FWV8GJ56ZN

Related CAS

22306-05-4
91-81-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 49 of 50 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (77.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (22.45%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (77.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (22.45%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (77.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (22.45%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (22.45%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (22.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Tripelennamine Hydrochloride is the hydrochloride salt form of tripelennamine, an ethylenediamine derivative with an antihistaminergic property. Tripelennamine hydrochloride competitively blocks central and peripheral histamine H1 receptors, thereby limiting histamine's effects, including bronchoconstriction, vasodilation, increased capillary permeability, and spasmodic contractions of gastrointestinal smooth muscle. In addition, this agent binds to muscarinic receptors, resulting in anticholinergic activity.

MeSH Pharmacological Classification

Histamine H1 Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

154-69-8
22306-05-4

Wikipedia

Tripelennamine hydrochloride

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-, hydrochloride (1:?): INACTIVE

Dates

Modify: 2023-09-13

Antihistamine salts of penicillin. II. Preparation and properties of the penicillin G salt of N,N-dimethyl-N'-benzyl-N'-(alpha-pyridyl) ethylenediamine

A P GRANATEK, W F MINOR, W J GOTTSTEIN
PMID: 24543275   DOI:

Abstract




[A tribute to Carl Djerassi]

Arturo Zárate, Renata Saucedo
PMID: 25984627   DOI:

Abstract

On January 15, 2015, Carl Djerassi, an extraordinary personality, died at the age of 91 years. He was born in Vienna, Austria, on October 29, 1923. His parents were physicians and probably he wanted to be also a physician, but sooner than later he chose to be a chemist. In 1939 he arrived to live to New York with his mother. In 1945 he became American citizen. Part of his work is the first commercial antihistamine, pyribenzamine, and the first successful combined oral contraceptive pill. With this editorial we make a tribute to this steroid pioneer.


The effect of pyribenzamine on the metabolism of Blastomyces dermatitidis

G R GALE
PMID: 24542872   DOI:

Abstract




Treatment of Henoch's purpura with pyribenzamine: case report

W S KEENAN
PMID: 24538961   DOI:

Abstract




HPLC method for identification and quantification of three active substances in a dermatological preparation--Viosept ointment

Marena Podolska, Anna Kulik, Wanda Białecka, Barbara Kwiatkowska-Puchniarz, Aleksander Mazurek
PMID: 25362799   DOI:

Abstract

The study was aimed at developing a HPLC method to identify and quantify domiphen bromide, tripelennamine hydrochloride and clioquinol in Viosept ointment. The tested substances were successfully separated using Inertsil ODS-3 (250 x 4.6 mm, 5 μm) as a stationary phase and a gradient elution. Detection at 310 nm wavelength was applied for tripelennamine hydrochloride and clioquinol, and at 215 nm wavelength for domiphen bromide. Methods of extraction of the tested substances were developed: domiphen bromide and clioquinol were extracted with acetone from heated solutions, and tripelennamine hydrochloride was extracted in a hexane-water system. Validation procedure confirmed the method to be sufficiently selective, precise and accurate. Correlation coefficients of calibration curves pointed out that they were linear within the examined concentration range.


Evidence of a synergism between pyribenzamine HCl and sympathetico-mimetic drugs in humans

G F KOEPF, C E ARBESMAN, A LENZNER
PMID: 21066315   DOI:

Abstract




Adrenergic potentiation by pyribenzamine HCl (N-pyridyl N-benzyl-N-dimethylethylenediamine HCl)

F F YONKMAN, D CHESS
PMID: 21064524   DOI:

Abstract




pH-dependent complexation of histamine H1 receptor antagonists and human serum albumin studied by UV resonance Raman spectroscopy

Silvia Tardioli, Joost Buijs, Cees Gooijer, Gert van der Zwan
PMID: 22372713   DOI: 10.1021/jp206409d

Abstract

UV resonance Raman spectroscopy was used to characterize the binding of three first-generation histamine H(1) receptor antagonists-tripelennamine (TRP), mepyramine (MEP), and brompheniramine (BPA)-to human serum albumin (HSA) at pH 7.2 and pH 9.0. Binding constants differ at these pH values, which can be ascribed to the different extent of protonation of the ethylamino side chain of the ligands. We have recently shown [Tardioli et al. J. Raman Spectrosc. 2011, 42, 1016-1024] that for the solution conformation of TRP and MEP the side chain plays an important role by allowing an internal hydrogen bond with the aminopyridine nitrogen in TRP and MEP. Results presented in this paper suggest that the existence of such molecular structures has serious biological significance on the binding affinity of those ligands to HSA. At pH 7.2, only the stretched conformers of protonated TRP and MEP bind in HSA binding site I. Using UV absorption data, we derived binding constants for the neutral and protonated forms of TRP to HSA. The neutral species seems to be conjugated to a positive group of the protein, affecting both the tryptophan W214 and some of the tyrosine (Y) vibrations. BPA, for which the structure with an intramolecular hydrogen bonded side chain is not possible, is H bound to the indole ring nitrogen of W214, of which the side chain rotates over a certain angle to accommodate the drug in site I. We propose that the protonated BPA is also bound in site I, where the Y150 residue stabilizes the presence of this compound in the binding pocket. No spectroscopic evidence was found for conformational changes of the protein affecting the spectroscopic properties of W and Y in this pH range.


The effects of the antihistamine compound pyribenzamine on colonic activity in unanesthetized dogs

J HOEKSTRA, F R STEGGERDA
PMID: 21066034   DOI:

Abstract




Cationic amphiphilic drugs are potent inhibitors of yeast sporulation

Ulrich Schlecht, Robert P St Onge, Thomas Walther, Jean-Marie François, Ronald W Davis
PMID: 22905177   DOI: 10.1371/journal.pone.0042853

Abstract

Meiosis is a highly regulated developmental process that occurs in all eukaryotes that engage in sexual reproduction. Previous epidemiological work shows that male and female infertility is rising and environmental factors, including pollutants such as organic solvents, are thought to play a role in this phenomenon. To better understand how organic compounds interfere with meiotic development, the model organism Saccharomyces cerevisiae was exposed to 446 bioactive molecules while undergoing meiotic development, and sporulation efficiency was quantified employing two different high-throughput assays. 12 chemicals were identified that strongly inhibited spore formation but did not interfere with vegetative growth. Many of these chemicals are known to bind to monoamine-receptors in higher eukaryotes and are cationic amphiphilic drugs. A detailed analysis of one of these drugs, tripelennamine, revealed that it induces sporulation-specific cytotoxicity and a strong inhibition of meiotic M phase. The drug, however, only mildly interfered with pre-meiotic DNA synthesis and the early meiotic transcriptional program. Chemical-genomic screening identified genes involved in autophagy as hypersensitive to tripelennamine. In addition, we found that growing and sporulating yeast cells heterozygous for the aminophospholipid translocase, NEO1, are haploinsufficient in the presence of the drug.


Explore Compound Types